Cas no 30435-26-8 ((1S,14S,15E)-15-Ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one)
![(1S,14S,15E)-15-Ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one structure](https://fr.kuujia.com/scimg/cas/30435-26-8x500.png)
30435-26-8 structure
Nom du produit:(1S,14S,15E)-15-Ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one
(1S,14S,15E)-15-Ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one Propriétés chimiques et physiques
Nom et identifiant
-
- Vobasan-3-one,17-hydroxy-10-methoxy-, (16R)- (9CI)
- Pelirine
- 10-Methoxyepiaffinine
- 2,6-Methano-8H-azecino[5,4-b]indole, vobasan-3-one deriv.
- Pelirine(6CI,8CI)
- [ "10-Methoxyepiaffinine" ]
- (1S,14S,15E)-15-Ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11
- 15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one
- (1R,14R,15E)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.0^{3,11.0^{4,9]octadeca-3(11),4(9),5,7-tetraen-12-one
- 30435-26-8
- (15Z)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.0(3),(1)(1).0?,?]octadeca-3(11),4,6,8-tetraen-12-one
- (1S,14S,15E)-15-Ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one
-
- Piscine à noyau: InChI=1S/C21H26N2O3/c1-4-12-10-23(2)19-8-16-15-7-13(26-3)5-6-18(15)22-21(16)20(25)9-14(12)17(19)11-24/h4-7,14,17,19,22,24H,8-11H2,1-3H3
- La clé Inchi: MFJKLERWGHCFMH-CPUYFTKJSA-N
- Sourire: O([H])C([H])([H])C1([H])[C@]2([H])C([H])([H])C(C3=C(C4C([H])=C(C([H])=C([H])C=4N3[H])OC([H])([H])[H])C([H])([H])[C@]1([H])N(C([H])([H])[H])C([H])([H])/C/2=C(\[H])/C([H])([H])[H])=O
Propriétés calculées
- Qualité précise: 354.19400
- Masse isotopique unique: 354.19434270g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 26
- Nombre de liaisons rotatives: 2
- Complexité: 578
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 3
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 1
- Surface topologique des pôles: 65.6
- Le xlogp3: 2.1
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.240±0.06 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 130-131 ºC (water methanol )
- Solubilité: Très légèrement soluble (0,46 G / l) (25 ºC),
- Le PSA: 65.56000
- Le LogP: 2.72830
(1S,14S,15E)-15-Ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one Informations de sécurité
- Conditions de stockage:Conservation de la température ambiante, 2 - 8 ℃ mieux
(1S,14S,15E)-15-Ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6046-5mg |
Pelirine |
30435-26-8 | 5mg |
¥ 3940 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P43060-5mg |
Pelirine |
30435-26-8 | 5mg |
¥5600.0 | 2021-09-08 | ||
TargetMol Chemicals | TN6046-1 mL * 10 mM (in DMSO) |
Pelirine |
30435-26-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
TargetMol Chemicals | TN6046-1 ml * 10 mm |
Pelirine |
30435-26-8 | 1 ml * 10 mm |
¥ 4040 | 2024-07-19 | ||
A2B Chem LLC | AB39902-5mg |
Pelirine |
30435-26-8 | 96.0% | 5mg |
$702.00 | 2024-04-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6046-5 mg |
Pelirine |
30435-26-8 | 5mg |
¥5365.00 | 2022-02-28 | ||
TargetMol Chemicals | TN6046-5 mg |
Pelirine |
30435-26-8 | 98% | 5mg |
¥ 3,940 | 2023-07-10 |
(1S,14S,15E)-15-Ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one Littérature connexe
-
Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
-
2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
30435-26-8 ((1S,14S,15E)-15-Ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one) Produits connexes
- 39443-66-8(Diethylene glycol diglycidyl ether)
- 75507-26-5(1,4,7,10-Tetraoxacyclododecan-2-methanol)
- 24800-44-0((1-Methyl-1,2-ethanediyl)bis(oxy)bispropanol)
- 70069-04-4(1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol)
- 75507-25-4(1,4,7,10,13-Pentaoxacyclopentadec-2-ylmethanol)
- 2229217-31-4(1-(7-chloroquinolin-8-yl)ethan-1-one)
- 1359500-11-0(methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate)
- 952985-24-9(2-5-(4-fluorophenyl)-1,2-oxazol-3-yl-N-(pyridin-4-yl)methylacetamide)
- 2228651-52-1(2-methoxy-3-(1-methyl-1H-indol-6-yl)propanoic acid)
- 935528-07-7((4-Ethynylphenyl)methanamine hydrochloride)
Fournisseurs recommandés
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:30435-26-8)Pelirine

Pureté:>98%
Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prix ($):Enquête